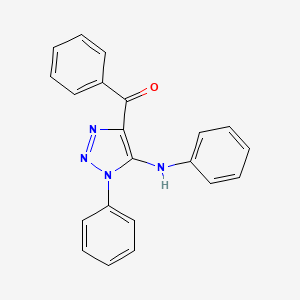

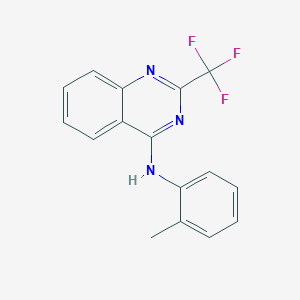

N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives involves novel routes and cyclization techniques. Alagarsamy et al. (2008) described the synthesis of novel triazoloquinazolinones by cyclization of 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one, which was prepared from 2-methyl aniline through an innovative route (Alagarsamy et al., 2008). Ouyang et al. (2016) provided a rapid synthetic method for a related compound, demonstrating its potential for efficient large-scale production (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular structure of N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives has been elucidated using various spectroscopic and analytical techniques. Rajnikant et al. (2001) determined the crystal structure of a related quinazolinyl thiopropionate, highlighting the planarity and intermolecular interactions that could influence the biological activity of similar compounds (Rajnikant et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives involves their interaction with one-carbon donors and various cyclization reactions. Zhu et al. (2011) described a methodology for synthesizing aza-fused heterocycles, demonstrating the compound's versatility in forming complex structures (Zhu et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives are synthesized through microwave irradiation, resulting in (quinazolin-4-ylamino)methyl-phosphonate derivatives. These compounds have shown weak to good anti-Tobacco mosaic virus (TMV) activity, demonstrating their potential in antiviral research (Luo et al., 2012).

Hypolipidemic Activities

Research on novel quinazoline derivatives, including N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, has revealed their capability to lower triglyceride and total cholesterol levels. These findings suggest potential applications in studying the structure-activity relationship of hypolipidemic drugs (Kurogi et al., 1996).

Antibacterial Activity

N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives have been tested against multidrug-resistant Staphylococcus aureus, revealing promising antibacterial properties. These compounds have shown low micromolar minimum inhibitory concentrations (MICs), low potential for resistance, low toxicity, and effective in vivo activity, making them suitable for the development of new antibacterial agents (Van Horn et al., 2014).

Optoelectronic Materials

Quinazoline derivatives, including N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, have been explored for their applications in optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties (Lipunova et al., 2018).

Imaging Tracers for VEGFR-2

N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been evaluated as a tracer for vascular endothelial growth factor receptor 2 (VEGFR-2) in solid tumors using positron emission tomography (PET). This research offers insights into the role of VEGFR-2 in tumor angiogenesis and the potential for noninvasive imaging of VEGFR-2 expression in angiogenic "hot spots" (Samén et al., 2009).

Antimicrobial, Analgesic, and Anti-inflammatory Activities

N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. Compounds with specific substitutions have shown promising activity against microbes and effectiveness in pain and inflammation management, indicating their potential in therapeutic applications (Dash et al., 2017).

Fluorinated Quinazolinones

A photochemical approach has been developed for the synthesis of fluorinated quinazolin-4-ones, including N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives. This methodology allows for the preparation of quinazolin-4-ones with various fluorinated substituents, expanding their utility in medicinal chemistry and material science (Buscemi et al., 2004).

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3/c1-10-6-2-4-8-12(10)20-14-11-7-3-5-9-13(11)21-15(22-14)16(17,18)19/h2-9H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUAWPFGYLKKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)

![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)

![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)

![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522356.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5522359.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)

![1-(4-methylphenyl)-4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B5522390.png)